

What are the properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-methylenepyrrolidine-1-carboxylate*

Cat. No.: *B041831*

[Get Quote](#)

Technical Guide: tert-Butyl 3-methylenepyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-methylenepyrrolidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its significance lies in its utility as a key intermediate for the synthesis of a variety of pharmaceutical compounds, particularly those designed to interact with the central nervous system (CNS). The presence of the exocyclic double bond provides a reactive handle for further chemical modifications, while the Boc-protected pyrrolidine ring offers a stable scaffold that is common in many biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug discovery.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **tert-butyl 3-methylenepyrrolidine-1-carboxylate**.

Table 1: General and Structural Information

Property	Value
CAS Number	114214-71-0
Molecular Formula	C ₁₀ H ₁₇ NO ₂
Molecular Weight	183.25 g/mol
IUPAC Name	tert-butyl 3-methylene-1-pyrrolidinecarboxylate
SMILES	C=C1CN(C(=O)OC(C)(C)C)CC1
InChI Key	PXTONRTYYUAUJU-UHFFFAOYSA-N

Table 2: Physical Properties

Property	Value	Reference
Physical Form	Liquid	[1]
Boiling Point	236.7 ± 29.0 °C at 760 mmHg	[1]
Flash Point	97.0 ± 24.3 °C	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	[2]

Table 3: Safety Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Note: This information is based on available safety data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling.

Experimental Protocols

Synthesis of **tert**-butyl 3-methylenepyrrolidine-1-carboxylate

A common and effective method for the synthesis of **tert**-butyl 3-methylenepyrrolidine-1-carboxylate is the Wittig reaction, starting from 1-**tert**-butoxycarbonyl-3-pyrrolidone.[3]

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (1.6 M in hexane)
- 1-**tert**-butoxycarbonyl-3-pyrrolidone
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether (Et₂O)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane

Procedure:

- A suspension of methyltriphenylphosphonium bromide (51 mmol) in anhydrous THF (200 mL) is cooled to 0°C.
- n-Butyllithium (1.6 M solution in hexane, 32 mL) is added slowly to the suspension at 0°C. The mixture is stirred for 5 minutes at this temperature.
- A solution of 1-**tert**-butoxycarbonyl-3-pyrrolidone (48 mmol) in THF (40 mL) is added to the reaction mixture via cannula.

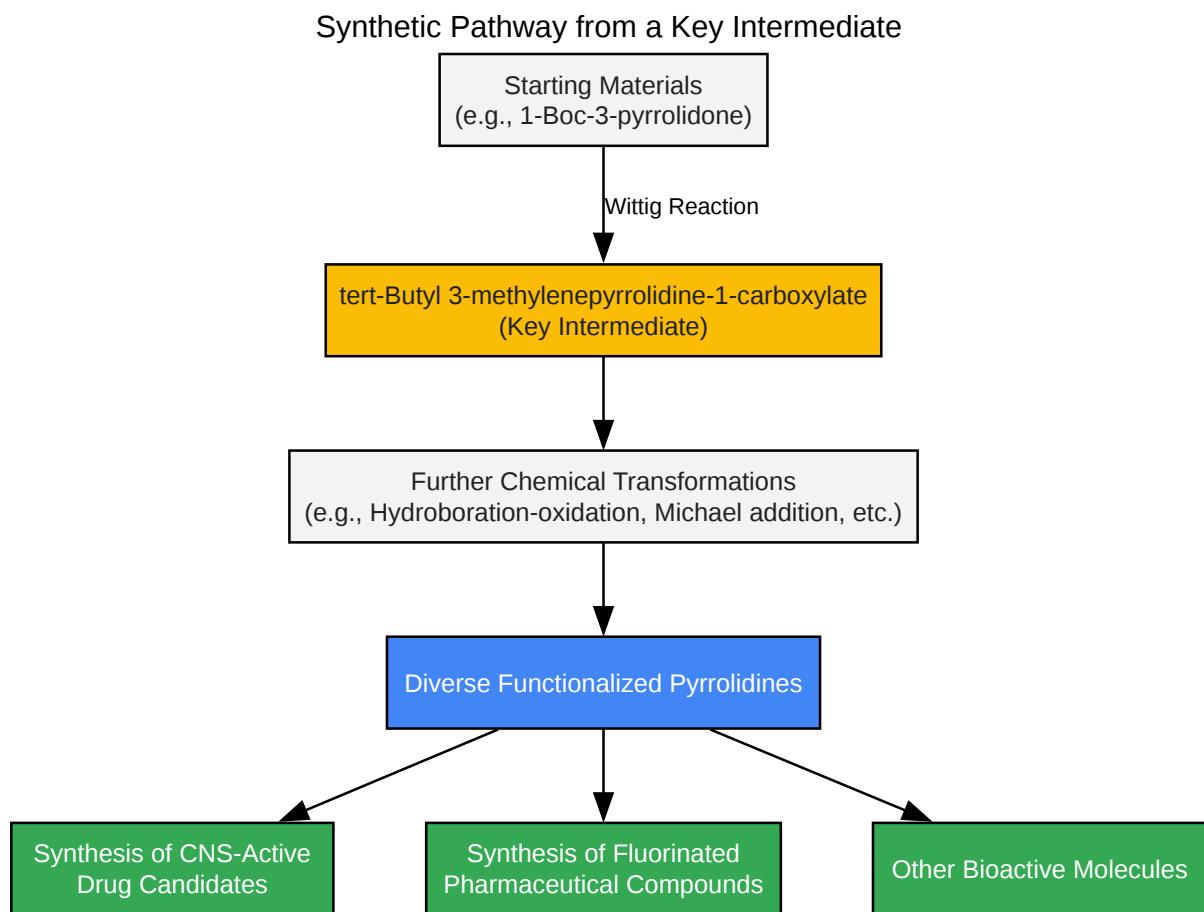
- The reaction is stirred at 0°C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.
- The reaction is cooled back to 0°C and quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl.
- The mixture is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.
- The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and purified by flash column chromatography to yield the final product.[\[3\]](#)

Synthetic Applications in Drug Discovery

tert-Butyl 3-methylenepyrrolidine-1-carboxylate is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a versatile synthetic intermediate. The exocyclic methylene group is a key functional handle for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Synthesis of CNS-Active Compounds

The pyrrolidine scaffold is a common motif in many centrally active compounds. **tert-Butyl 3-methylenepyrrolidine-1-carboxylate** is utilized in the synthesis of drug candidates for a range of neurological disorders.[\[4\]](#) Its rigid structure can be exploited to orient substituents in a specific manner to achieve desired interactions with biological targets.


Preparation of Fluorinated Pharmaceutical Compounds

This intermediate is also employed in the synthesis of fluorinated pyrrolidines and piperidines. [\[3\]](#) The introduction of fluorine into drug molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.

Mandatory Visualizations

Synthetic Utility of **tert-Butyl 3-methylenepyrrolidine-1-carboxylate**

The following diagram illustrates the role of **tert-butyl 3-methylenepyrrolidine-1-carboxylate** as a key intermediate in the synthesis of more complex, biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the title compound.

Conclusion

tert-Butyl 3-methylenepyrrolidine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. While it does not possess significant biological activity itself, its utility as a key intermediate in the synthesis of complex pharmaceutical agents, particularly for neurological disorders, is well-established. The synthetic accessibility and the reactive nature of its exocyclic double bond make it an important tool for drug discovery and development professionals. This guide has provided a summary of its properties, a detailed synthetic protocol, and an overview of its applications, which should serve as a useful resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. tert-butyl 3-Methylenepyrrolidine-1-carboxylate | 114214-71-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1- carboxylate and intermediates therefor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [What are the properties of tert-butyl 3- methylenepyrrolidine-1-carboxylate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041831#what-are-the-properties-of-tert-butyl-3-methylenepyrrolidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com